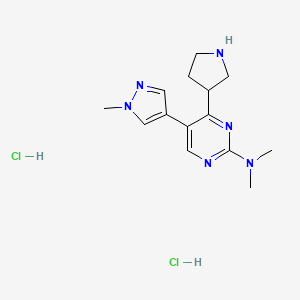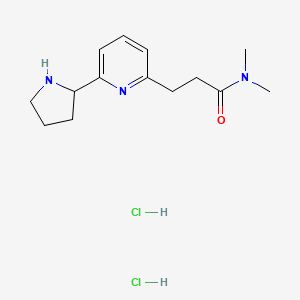
2-(1-Cyclopropanecarbonylpiperidin-4-yl)ethan-1-ol
Übersicht
Beschreibung
2-(1-Cyclopropanecarbonylpiperidin-4-yl)ethan-1-ol, or 2-CPCPE, is a cyclopropane derivative of piperidine. It is a colorless, water-soluble organic compound that has a wide range of applications in chemical synthesis and scientific research. 2-CPCPE is a versatile compound that can be used as a reagent in organic synthesis, as a ligand for catalytic reactions, and as a substrate for enzymatic reactions. It has been used in the synthesis of a variety of organic compounds, including amines, alcohols, and carboxylic acids. Additionally, 2-CPCPE has been studied for its biochemical and physiological effects and its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
2-CPCPE has a wide range of applications in scientific research. It has been used as a ligand for catalytic reactions, as a substrate for enzymatic reactions, and as a reagent in organic synthesis. Additionally, 2-CPCPE has been studied for its biochemical and physiological effects. It has been used to study the binding of proteins to DNA and the regulation of gene expression. It has also been used to study the effects of hormones on the regulation of gene expression. Additionally, 2-CPCPE has been used to study the effects of drugs on the regulation of gene expression.
Wirkmechanismus
Target of action
, which typically work by binding to opioid receptors in the brain, spinal cord, and other areas of the body.
Result of action
One study mentions the use of this compound in the synthesis of lipid nanoparticles for mRNA and CRISPR-Cas9 gene editors, which could achieve efficient gene editing in lung epithelium . This suggests that the compound may have applications in gene therapy for congenital lung diseases .
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-CPCPE in laboratory experiments has a number of advantages and limitations. One advantage of using 2-CPCPE is that it is a water-soluble compound, which makes it easier to handle and work with in the laboratory. Additionally, 2-CPCPE is a versatile compound that can be used as a reagent in organic synthesis, as a ligand for catalytic reactions, and as a substrate for enzymatic reactions. However, it is important to note that 2-CPCPE can be toxic if not handled properly.
Zukünftige Richtungen
In the future, 2-CPCPE may be used to study the effects of drugs on the regulation of gene expression. Additionally, 2-CPCPE may be used to study the effects of environmental factors on the regulation of gene expression. Furthermore, 2-CPCPE may be used to study the effects of hormones on the regulation of gene expression. Finally, 2-CPCPE may be used to study the effects of other compounds on the regulation of gene expression.
Eigenschaften
IUPAC Name |
cyclopropyl-[4-(2-hydroxyethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c13-8-5-9-3-6-12(7-4-9)11(14)10-1-2-10/h9-10,13H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQKAVPVZGJMHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



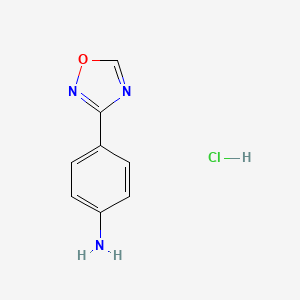
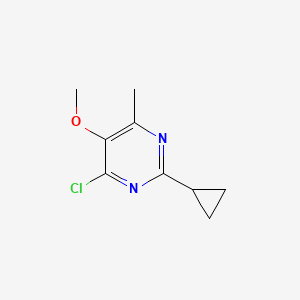
![8-Methylimidazo[1,2-a]pyridin-6-amine hydrochloride](/img/structure/B1435026.png)


![3',3'-Difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]](/img/structure/B1435032.png)
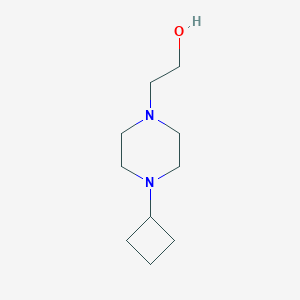
![6-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1435035.png)
![1-Isopropyl-2-azaspiro[3.3]heptane](/img/structure/B1435036.png)
![7,12-Dioxa-9-azatricyclo[7.4.0.0,2,6]tridecan-8-one](/img/structure/B1435038.png)
![1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one dihydrochloride](/img/structure/B1435040.png)
![2-[1-(Methoxymethyl)cyclobutyl]ethan-1-amine hydrochloride](/img/structure/B1435041.png)
